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Abstract

Levophacetoperane hydrochloride (CAS: 23257-56-9), the (R,R)-enantiomer of
phacetoperane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine
and dopamine reuptake. Historically used as an antidepressant and anorectic, it is the reverse
ester of the well-known central nervous system stimulant, methylphenidate. This technical
guide provides a comprehensive overview of the available scientific data on
Levophacetoperane hydrochloride, including its physicochemical properties,
pharmacological actions, and relevant experimental protocols. The information is intended to
support researchers and professionals in the fields of pharmacology and drug development.

Introduction

Levophacetoperane, also known as Lidépran or Phacétoperane, was developed in the 1950s.
[1] As a psychostimulant, its primary mechanism of action involves the inhibition of
norepinephrine and dopamine transporters, leading to increased levels of these
neurotransmitters in the synaptic cleft.[2][3] This guide consolidates the technical information
available for Levophacetoperane hydrochloride, with a focus on its chemical properties,
pharmacological profile, and methodologies for its synthesis and analysis.

Physicochemical Properties
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A summary of the key physicochemical properties of Levophacetoperane hydrochloride is
presented in Table 1.

Table 1: Physicochemical Properties of Levophacetoperane Hydrochloride

Property Value Reference(s)
CAS Number 23257-56-9 [4]
Molecular Formula C14H19NO2-HCI [4]
Molecular Weight 269.77 g/mol [4]

[(R)-phenyl-[(2R)-piperidin-2-
IUPAC Name yllmethyl] [5]

acetate;hydrochloride

(R,R)-(-)-Phacetoperane

Hydrochloride,
Synonyms Levofacetoperane [4]
Hydrochloride, RP 8228
Hydrochloride
Appearance White powder [1]
Purity >98% (commercially available)  [3]
Solubility Soluble in DMSO [3]

Pharmacology
Mechanism of Action

Levophacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the
dopamine transporter (DAT).[2][3] By blocking these transporters, it prevents the reuptake of
norepinephrine and dopamine from the synapse, thereby prolonging their activity. Experimental
studies have indicated a high binding affinity of levofacetoperane for both dopamine and
norepinephrine transporters.[6] A complete binding profile assay has been conducted,
confirming its potential as a psychostimulant with a favorable benefit/risk profile compared to
other stimulants.[7][8]
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Pharmacological Data

While specific Ki or IC50 values from a comprehensive binding profile are mentioned in the
literature, the precise quantitative data is not readily available in the public domain.[7][8]
However, one source indicates a high percentage of inhibition in experimental studies, as
detailed in Table 2.

Table 2: In Vitro Transporter Inhibition

Transporter Inhibition
Dopamine Transporter (DAT) 98.6%
Norepinephrine Transporter (NET) 89.8%

Note: The experimental conditions for these inhibition values are not specified in the available
literature.

Signaling Pathway

The primary signaling pathway affected by Levophacetoperane hydrochloride is the
modulation of dopaminergic and noradrenergic neurotransmission through the blockade of their
respective reuptake transporters.
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Caption: Mechanism of Action of Levophacetoperane Hydrochloride.

Experimental Protocols
Synthesis of (R,R)-Phacetoperane Hydrochloride

The synthesis of the (R,R)-enantiomer of phacetoperane can be achieved through the
resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation.[1]

Protocol:

o Resolution of (x)-threo-phenyl-(piperidin-2-yl)-methanol: The racemic mixture is resolved
using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These salts
are then separated by fractional crystallization.

« |solation of the (R,R)-enantiomer: The desired diastereomeric salt is isolated and treated with
a base to liberate the free (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.
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o Acetylation: The isolated (R,R)-enantiomer is acetylated using a suitable acetylating agent,
such as acetic anhydride or acetyl chloride, in the presence of a base to yield (R,R)-
phacetoperane.

o Salt Formation: The resulting (R,R)-phacetoperane free base is then treated with

hydrochloric acid in an appropriate solvent to precipitate Levophacetoperane
hydrochloride.
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Caption: Synthetic workflow for Levophacetoperane Hydrochloride.
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In Vitro Dopamine/Norepinephrine Reuptake Inhibition
Assay (Representative Protocol)

As a specific protocol for Levophacetoperane is not detailed in the available literature, a
representative radioligand uptake inhibition assay protocol is provided below.

Materials:

HEK293 cells stably expressing human dopamine transporter (hDAT) or human
norepinephrine transporter (hNET).

e Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
» Krebs-Ringer-HEPES (KRH) buffer.

 [3H]-Dopamine or [?H]-Norepinephrine (radioligand).

+ Levophacetoperane hydrochloride (test compound).
 Scintillation cocktail and vials.

 Scintillation counter.

Protocol:

Cell Culture: Culture hDAT- or hNET-expressing HEK293 cells in appropriate culture medium

until confluent.

o Assay Preparation: On the day of the assay, aspirate the culture medium, wash the cells with
KRH buffer, and pre-incubate with KRH buffer.

o Compound Incubation: Add varying concentrations of Levophacetoperane hydrochloride
to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room
temperature.

» Radioligand Addition: Initiate the uptake reaction by adding [3H]-Dopamine or [3H]-
Norepinephrine to the wells.
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» Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the
uptake by rapidly washing the cells with ice-cold KRH buffer.

e Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a
scintillation counter.

» Data Analysis: Determine the IC50 value of Levophacetoperane hydrochloride by plotting
the percent inhibition of radioligand uptake against the log concentration of the compound.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1675172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: hDAT/hNET expressing cells

:

Cell Culture

:

Wash with KRH buffer

Y

Pre-incubate with KRH buffer

Y

Add Levophacetoperane HCI
(various concentrations)

l

Incubate

l

Add [3H]-Dopamine or
[2H]-Norepinephrine

l

Incubate for uptake

l

Terminate uptake
(wash with ice-cold buffer)

l

Cell Lysis

'

Scintillation Counting

Data Analysis (IC50 determination)

Click to download full resolution via product page

Caption: Experimental workflow for a reuptake inhibition assay.
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Analytical Method by Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC) (Representative
Protocol)

A specific validated HPLC method for Levophacetoperane hydrochloride is not readily
available. The following is a representative RP-HPLC method that would require optimization
and validation.

Instrumentation:
o HPLC system with a UV detector.
e C18 analytical column (e.g., 250 mm x 4.6 mm, 5 pum).

Chromatographic Conditions:

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
organic modifier (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled (e.g., 25°C).

Detection Wavelength: Determined by UV scan of Levophacetoperane hydrochloride.

Injection Volume: 20 pL.
Method Development and Validation:

The method would need to be validated according to ICH guidelines, assessing parameters
such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of
guantitation (LOQ), and robustness. Given the chiral nature of Levophacetoperane, a chiral
HPLC method would be necessary to separate it from its other stereoisomers. This would
typically involve the use of a chiral stationary phase.

Conclusion
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Levophacetoperane hydrochloride is a psychostimulant with a clear mechanism of action as
a dopamine and norepinephrine reuptake inhibitor. While its historical use and general
pharmacological profile are documented, there is a notable lack of publicly available, detailed
guantitative data from binding and functional assays, as well as a validated, specific analytical
method. This guide provides a consolidation of the existing information and representative
protocols to aid researchers in the further investigation and development of this compound.
Further studies are warranted to fully characterize its pharmacological profile and to establish
standardized analytical procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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